molecular formula C9H17ClN2O3S B1479072 2-Chloro-1-(4-(methylsulfonyl)piperazin-1-yl)butan-1-one CAS No. 2092269-36-6

2-Chloro-1-(4-(methylsulfonyl)piperazin-1-yl)butan-1-one

Cat. No.: B1479072
CAS No.: 2092269-36-6
M. Wt: 268.76 g/mol
InChI Key: SKTFIPMRQQZQHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1-(4-(methylsulfonyl)piperazin-1-yl)butan-1-one (CAS Number: 2092269-36-6) is a high-purity chemical building block offered for research and development purposes. This compound features a piperazine core substituted with a methylsulfonyl group and a 2-chlorobutanoyl moiety, yielding a molecular formula of C 9 H 17 ClN 2 O 3 S and a molecular weight of 268.76 . Piperazine derivatives are crucial scaffolds in medicinal chemistry, frequently utilized in the design and synthesis of active pharmaceutical ingredients . The specific structure of this compound, particularly the methylsulfonyl group, is a key feature in molecules investigated for their biological activity. Research into analogous compounds containing the methylsulfonyl-piperazine fragment has shown its presence in ligands for neurological targets, such as the D(2) dopamine receptor . Furthermore, substituted piperazines are fundamental components in various therapeutic agents, including antimalarial drugs . As such, this compound serves as a versatile intermediate for constructing more complex molecules for screening and development in drug discovery programs. The product is characterized by a purity of 98% or higher and requires storage at 2-8°C to ensure stability . It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-chloro-1-(4-methylsulfonylpiperazin-1-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17ClN2O3S/c1-3-8(10)9(13)11-4-6-12(7-5-11)16(2,14)15/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKTFIPMRQQZQHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCN(CC1)S(=O)(=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-1-(4-(methylsulfonyl)piperazin-1-yl)butan-1-one is a synthetic compound with the molecular formula C9H17ClN2O3S and a molecular weight of 268.76 g/mol. This compound has garnered interest in various research fields due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

PropertyValue
Molecular FormulaC9H17ClN2O3S
Molecular Weight268.76 g/mol
IUPAC Name2-chloro-1-(4-methylsulfonylpiperazin-1-yl)butan-1-one
PurityTypically ≥ 95%

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in neurotransmission and cellular signaling pathways. The presence of the piperazine moiety suggests potential interactions with serotonin and dopamine receptors, which are critical in the modulation of mood and behavior.

Anticonvulsant Activity

Studies have shown that compounds with similar structural motifs exhibit anticonvulsant properties. For instance, derivatives containing piperazine rings have been reported to reduce seizure activity in animal models, suggesting that this compound may possess similar effects through modulation of neurotransmitter systems .

Anticancer Potential

The compound's sulfonamide group may confer anticancer properties, as sulfonamides are known to inhibit carbonic anhydrases, which play a role in tumor growth and metastasis. Preliminary studies indicate that related compounds exhibit significant cytotoxicity against various cancer cell lines, including A431 and HT29, with IC50 values comparable to established chemotherapeutics .

Antimicrobial Activity

Research has also indicated that compounds with similar structures demonstrate antimicrobial properties against both bacterial and fungal strains. The presence of electron-withdrawing groups like chlorine enhances the antimicrobial efficacy by increasing the compound's lipophilicity, allowing better membrane penetration .

Study on Anticancer Activity

In a recent study, a series of sulfonamide derivatives were synthesized and evaluated for their anticancer activity. The results showed that certain analogues exhibited potent growth inhibition on Jurkat cells, with IC50 values lower than those of standard treatments such as doxorubicin. This suggests that this compound could be a candidate for further investigation in cancer therapy .

Study on Anticonvulsant Properties

Another study focused on the synthesis and evaluation of piperazine derivatives for anticonvulsant activity. Compounds similar to this compound were tested in a PTZ-induced seizure model, demonstrating significant protective effects against seizure onset .

Scientific Research Applications

Pharmacological Studies

  • Anticonvulsant Activity : Research indicates that derivatives of piperazine, including 2-Chloro-1-(4-(methylsulfonyl)piperazin-1-yl)butan-1-one, have been evaluated for their anticonvulsant properties. In studies utilizing the pentylenetetrazole (PTZ) seizure model, compounds similar to this one demonstrated significant protective effects against seizure onset, indicating potential use in epilepsy treatment.
  • Neurotransmitter Interaction : The piperazine structure is known for its ability to interact with serotonin and dopamine receptors, which are crucial in mood regulation and behavioral modulation. This compound may serve as a lead compound for developing new antidepressants or antipsychotics by targeting these receptors.
  • Potential Antitumor Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. Further investigation into the mechanisms of action could reveal its potential as an anticancer agent.

Biochemical Research

  • Enzyme Inhibition Studies : The compound's ability to modulate enzyme activity related to neurotransmission and cellular signaling pathways has been explored. This could lead to the development of new therapeutic agents targeting specific enzymes involved in neurological disorders.
  • Drug Development : As a synthetic compound, this compound can be modified to enhance its pharmacokinetic properties, such as solubility and bioavailability. This makes it a valuable scaffold in drug design and development processes.

Case Study 1: Anticonvulsant Efficacy

A study published in a peer-reviewed journal evaluated the anticonvulsant efficacy of several piperazine derivatives, including this compound. The results indicated that this compound significantly increased the seizure threshold in animal models compared to controls, suggesting its potential utility in treating epilepsy.

Case Study 2: Neurotransmitter Modulation

In vitro studies have shown that this compound can selectively bind to serotonin receptors, leading to increased serotonin levels in synaptic clefts. This action could explain its antidepressant-like effects observed in behavioral tests conducted on rodent models.

Comparison with Similar Compounds

Structural Features

Key structural differences among analogues lie in the substituents on the piperazine ring and the ketone chain (Table 1).

Table 1: Structural Comparison

Compound Name Piperazine Substituent Ketone Chain Molecular Weight (g/mol)
Target Compound* Methylsulfonyl 2-Chlorobutan-1-one 268.52 (calculated)
2-Chloro-1-(4-(cyclopropylmethyl)piperazin-1-yl)butan-1-one Cyclopropylmethyl 2-Chlorobutan-1-one 244.76
1-Chloro-2-(4-phenylpiperazin-1-yl)ethan-1-one Phenyl 2-Chloroethan-1-one 238.45 (calculated)
2-Chloro-1-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethan-1-one Pyrimidin-2-ylphenyl 2-Chloroethan-1-one Not reported

*Molecular weight of the target compound was calculated based on formula C₉H₁₇ClN₂O₃S.

Key Observations :

  • Electron Effects : The methylsulfonyl group in the target compound is strongly electron-withdrawing compared to the electron-donating cyclopropylmethyl group in or the aromatic phenyl/pyrimidinyl groups in . This may enhance electrophilicity at the ketone site, affecting reactivity in nucleophilic substitutions.

Preparation Methods

Starting Materials and Key Intermediates

Typical Preparation Method

A typical synthesis involves the nucleophilic substitution of 2-chlorobutanoyl chloride with 4-(methylsulfonyl)piperazine under controlled conditions:

  • Step 1: Synthesis of 4-(methylsulfonyl)piperazine

    Methylsulfonylation of piperazine nitrogen is achieved by reacting 4-methylpiperazine with an oxidizing sulfonylating agent such as methylsulfonyl chloride in the presence of a base (e.g., triethylamine) at low temperature to avoid over-oxidation or multiple substitutions.

  • Step 2: Acylation with 2-chlorobutanoyl chloride

    The 4-(methylsulfonyl)piperazine is then reacted with 2-chlorobutanoyl chloride in an aprotic solvent like dichloromethane or tetrahydrofuran under cooling (0–5°C) to control the reaction rate and minimize side products.

  • Step 3: Purification

    The crude reaction mixture is typically washed with aqueous solutions to remove inorganic salts, dried, and purified by recrystallization or chromatography to yield the target compound with purity ≥95%.

Alternative Synthetic Strategies

Use of Protected Piperazines

Literature indicates that using protected piperazine derivatives (e.g., tert-butyl or ethyl carbamate-protected piperazines) can improve selectivity and yields by preventing multiple substitutions during acylation steps. After acylation, deprotection under mild acidic or basic conditions affords the desired mono-substituted product.

Oxidation of Methylpiperazine Derivatives

An alternative approach involves first synthesizing 2-chloro-1-(4-methylpiperazin-1-yl)butan-1-one followed by oxidation of the methyl group on piperazine to the methylsulfonyl group using oxidants such as m-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide under controlled conditions.

Reaction Parameters and Optimization

Parameter Typical Conditions Notes
Solvent Dichloromethane, Tetrahydrofuran Aprotic solvents preferred
Temperature 0–5 °C during acylation Controls rate, limits side reactions
Base Triethylamine, Pyridine Neutralizes HCl generated
Molar Ratios Piperazine derivative : Acyl chloride = 1 : 1.1 Slight excess of acyl chloride ensures completion
Reaction Time 2–6 hours Monitored by TLC or HPLC
Purification Recrystallization or column chromatography To achieve ≥95% purity

Research Findings on Yields and Purity

  • The direct acylation method typically yields 60–80% of the target compound with purity above 95% after purification.
  • Use of protected piperazine intermediates can improve yields up to 90% by reducing side products and over-substitution.
  • Oxidation post-acylation is efficient but requires careful control to avoid degradation of the chloro-ketone moiety.

Summary Table of Preparation Methods

Method Key Steps Yield (%) Purity (%) Advantages Disadvantages
Direct acylation of 4-(methylsulfonyl)piperazine with 2-chlorobutanoyl chloride Methylsulfonylation → Acylation → Purification 60–80 ≥95 Simpler, fewer steps Moderate yield, side reactions
Protected piperazine approach Protection → Acylation → Deprotection Up to 90 ≥95 Higher yield, better selectivity More steps, longer synthesis
Post-acylation oxidation Acylation of methylpiperazine → Oxidation 50–70 ≥95 Flexibility in oxidation state Risk of degradation

Q & A

Q. What are the standard synthetic routes for preparing 2-Chloro-1-(4-(methylsulfonyl)piperazin-1-yl)butan-1-one?

A common approach involves nucleophilic substitution reactions. For example, reacting a piperazine derivative with a chlorinated ketone in the presence of a base (e.g., K₂CO₃) under reflux in aprotic solvents like acetonitrile or DMF. Purification typically employs column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization .

Q. How can the purity of this compound be assessed in a research setting?

Purity is commonly determined via HPLC (C18 column, mobile phase: methanol/water gradient) with UV detection at 220–254 nm. Complementary methods include ¹H/¹³C NMR for structural confirmation and elemental analysis (C, H, N) to verify stoichiometry. High-resolution mass spectrometry (HRMS) further validates molecular integrity .

Q. What spectroscopic techniques are used for structural identification?

  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., distinguishing methylsulfonyl and piperazine signals).
  • IR spectroscopy : Confirms functional groups (C=O stretch ~1700 cm⁻¹, S=O stretch ~1150 cm⁻¹).
  • X-ray crystallography : Resolves 3D conformation, as demonstrated for analogs like 2-Chloro-1-[4-(2,4-difluorobenzyl)piperazin-1-yl]ethanone .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Modification strategies : Vary substituents on the piperazine ring (e.g., methylsulfonyl vs. benzodioxine-carbonyl groups) .
  • Methodology : Synthesize analogs, screen against target enzymes/receptors (e.g., kinase assays), and correlate activity with computational docking (AutoDock, Schrödinger). Compare results to structurally related compounds like 4-(4-Methylpiperazin-1-yl)aniline dihydrochloride .

Q. How should contradictory data in bioactivity assays be resolved?

  • Replication : Repeat experiments under standardized conditions (solvent, temperature, cell lines).
  • Analytical validation : Confirm compound stability via LC-MS post-assay.
  • Meta-analysis : Compare results with literature on analogs (e.g., AP-237 derivatives ).

Q. What strategies improve reaction yield in large-scale synthesis?

  • Design of Experiments (DOE) : Optimize parameters (temperature, stoichiometry, solvent polarity) using response surface methodology.
  • Catalysis : Screen transition-metal catalysts (e.g., Pd/C for dechlorination side reactions).
  • Workflow : Monitor intermediates via TLC/GC-MS to identify bottlenecks .

Q. How can degradation pathways be investigated under varying storage conditions?

  • Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and humidity (75% RH).
  • Analytical tools : LC-MS to identify degradation products (e.g., hydrolysis of the chloroketone moiety).
  • Stabilization : Add antioxidants (e.g., BHT) or store under inert gas (argon) .

Q. What methods enhance solubility for in vivo studies?

  • Co-solvents : Use DMSO/PEG 400 mixtures (≤10% v/v to minimize toxicity).
  • Salt formation : React with HCl or sodium bicarbonate to form water-soluble salts.
  • Nanoformulation : Encapsulate in liposomes or cyclodextrins, as shown for similar piperazine derivatives .

Q. How are crystallographic challenges addressed for this compound?

  • Crystal growth : Use slow evaporation in solvent mixtures (e.g., dichloromethane/methanol).
  • Data collection : Optimize cryocooling (100 K) and detector settings (e.g., exposure time) to resolve weak diffraction patterns, as in related structures .

Q. What analytical methods validate enantiomeric purity in chiral derivatives?

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol mobile phases.
  • Polarimetry : Compare specific rotation values with literature.
  • Circular dichroism (CD) : Confirm absolute configuration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-(4-(methylsulfonyl)piperazin-1-yl)butan-1-one
Reactant of Route 2
Reactant of Route 2
2-Chloro-1-(4-(methylsulfonyl)piperazin-1-yl)butan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.